molecular formula C23H18ClN3O2 B11630119 Ethyl 3-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate

Ethyl 3-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate

Cat. No.: B11630119
M. Wt: 403.9 g/mol
InChI Key: WVJULKQCGBSUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-(4-chlorophenyl)quinazolin-4-amine, which is then coupled with ethyl 3-aminobenzoate under specific reaction conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Ethyl 3-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. For example, it could target tyrosine kinases or other proteins critical for cancer cell growth. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 3-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate can be compared with other quinazoline derivatives, such as:

    Erlotinib: A well-known quinazoline derivative used as an anticancer drug targeting the epidermal growth factor receptor (EGFR).

    Gefitinib: Another anticancer agent that inhibits EGFR and is used in the treatment of non-small cell lung cancer.

    Prazosin: A quinazoline derivative used as an antihypertensive agent by blocking alpha-1 adrenergic receptors.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industry. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study for researchers aiming to develop new therapeutic agents and materials.

Properties

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate

InChI

InChI=1S/C23H18ClN3O2/c1-2-29-23(28)16-6-5-7-18(14-16)25-22-19-8-3-4-9-20(19)26-21(27-22)15-10-12-17(24)13-11-15/h3-14H,2H2,1H3,(H,25,26,27)

InChI Key

WVJULKQCGBSUFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.